molecular formula C9H11ClN2 B8143484 4-(Azetidin-3-ylmethyl)-2-chloropyridine

4-(Azetidin-3-ylmethyl)-2-chloropyridine

Cat. No.: B8143484
M. Wt: 182.65 g/mol
InChI Key: FYQIRXOEDBUKJV-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Azetidine (B1206935) Heterocycles in Synthetic Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical science. numberanalytics.comnumberanalytics.com Its unique electronic properties, including a delocalized π-electron system and a nitrogen atom with a non-bonding electron pair, make it a crucial component in both organic and medicinal chemistry. nih.govslideshare.net The pyridine nucleus is a common feature in a vast number of pharmaceuticals and natural products, prized for its ability to engage in hydrogen bonding and π-π stacking interactions with biological receptors. nih.govignited.in This versatility and the relative ease of functionalization have established pyridine as a privileged scaffold in drug discovery. nih.gov

Similarly, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a valuable and increasingly popular scaffold in medicinal chemistry. nih.govub.bw Despite the inherent ring strain, which makes their synthesis challenging, azetidines offer a unique combination of molecular rigidity and metabolic stability. nih.govrsc.org This four-membered ring system can impart favorable pharmacokinetic properties to drug candidates. researchgate.net Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties, highlighting their importance as a pharmacophore. nih.gov

The combination of these two heterocycles within a single molecule presents a powerful strategy for developing new chemical entities with tailored properties for various scientific applications.

Strategic Importance of Halogenated Pyridines as Synthetic Precursors

The introduction of a halogen atom onto the pyridine ring dramatically enhances its value as a synthetic building block. chempanda.com Chloropyridines, in particular, are highly sought-after intermediates in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.comignited.in The chlorine atom, being an effective leaving group, activates the pyridine ring for a variety of chemical transformations.

The primary utility of 2-chloropyridines lies in their reactivity towards nucleophilic substitution reactions. chempanda.comuoanbar.edu.iq The electron-withdrawing nature of the ring nitrogen makes the C-2 and C-4 positions electron-deficient and thus susceptible to attack by nucleophiles. uoanbar.edu.iq This allows for the straightforward introduction of a wide range of functional groups, including amines, alcohols, and thiols, by displacing the chloride ion.

Furthermore, 2-chloropyridines are excellent substrates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and cobalt-catalyzed couplings. nih.govwuxiapptec.comoup.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for the construction of complex molecular structures from simple, readily available precursors. nih.gov The ability to selectively functionalize the pyridine ring through its chloro-substituent is a key strategy in the late-stage modification of complex molecules. chempanda.com

Overview of 4-(Azetidin-3-ylmethyl)-2-chloropyridine's Position in Chemical Space

This compound is a bifunctional molecule that strategically combines the key features of both a halogenated pyridine and an azetidine scaffold. smolecule.com Its structure consists of a pyridine ring chlorinated at the 2-position and substituted at the 4-position with a methyl-linked azetidine ring. This unique arrangement places it in a valuable position within the broader landscape of chemical compounds used for research and development.

The compound serves as a versatile building block, where the 2-chloro substituent provides a reactive handle for synthetic diversification through nucleophilic substitution or cross-coupling reactions. smolecule.com Simultaneously, the azetidine moiety offers a three-dimensional structural element known to be beneficial for biological activity and can also be functionalized. nih.govsmolecule.com Therefore, this compound represents a molecular scaffold that allows chemists to explore chemical space by modifying either the pyridine core or the azetidine ring, making it a subject of interest for the synthesis of novel compounds in medicinal chemistry and organic synthesis. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azetidin-3-ylmethyl)-2-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-4-7(1-2-12-9)3-8-5-11-6-8/h1-2,4,8,11H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQIRXOEDBUKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Strategies

Reactivity of the Chloropyridine Moiety

The 2-chloropyridine portion of the molecule is susceptible to a variety of transformations typical of heteroaryl chlorides. These include halogen exchange, cross-coupling reactions, and modifications through oxidation and reduction.

Halogen Exchange Reactions

The chlorine atom at the 2-position of the pyridine (B92270) ring can be exchanged for other halogens, a transformation that can significantly alter the reactivity of the molecule, particularly in subsequent cross-coupling reactions.

Fluorination : The conversion of 2-chloropyridine to 2-fluoropyridine can be achieved by reacting it with potassium bifluoride at high temperatures, typically between 250°C and 370°C. google.com This process often requires pressure equipment and can provide high yields without the need for a solvent. google.com The increased reactivity of 2-fluoropyridines in nucleophilic aromatic substitution (SNAr) reactions makes this a valuable transformation. nih.govresearchgate.net For SNAr reactions, the reactivity order is F > Cl > Br > I. reddit.com

Bromination : 2-Chloropyridine can be converted to 2-bromopyridine through a halogen exchange reaction with hydrogen bromide in the presence of an organic solvent. google.com Another method involves the gas-phase reaction of pyridine with a mixture of bromine and chlorine in the presence of carbon tetrachloride. google.com

Iodination : The synthesis of 2-iodopyridine from 2-chloropyridine can be accomplished using iodotrimethylsilane. chemicalbook.com Additionally, an aromatic Finkelstein-type reaction, catalyzed by copper(I) iodide in combination with a diamine ligand, can be employed to substitute the chlorine with iodine. wikipedia.org This reaction is driven to completion by taking advantage of the differential solubility of the resulting halide salts. wikipedia.org

Table 1: Halogen Exchange Reactions of 2-Chloropyridine
Starting MaterialReagent(s)ProductKey Conditions
2-ChloropyridinePotassium Bifluoride (KHF₂)2-Fluoropyridine250-370°C, pressure equipment
2-ChloropyridineHydrogen Bromide (HBr)2-BromopyridineOrganic solvent
2-ChloropyridineIodotrimethylsilane2-Iodopyridine-
2-ChloropyridineSodium Iodide (NaI), Copper(I) Iodide (CuI)2-IodopyridineDiamine ligand, aromatic Finkelstein conditions

Cross-Coupling Reactions with Diverse Nucleophiles and Organometallics

The chlorine atom serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : 2-Chloropyridines can be successfully coupled with arylboronic acids in Suzuki-Miyaura reactions. wikipedia.org Palladium catalysts, such as Pd(PPh₃)₄, are effective for this transformation. wikipedia.org Nickel-based catalyst systems have also been developed for the Suzuki-Miyaura cross-coupling of 2-chloropyridine substrates, which can be challenging due to the poor stability of 2-pyridylboronic acids. byjus.com

Nickel-Catalyzed Cross-Electrophile Coupling : A notable method for the synthesis of 2-alkylated pyridines is the nickel-catalyzed cross-coupling of 2-chloropyridines with alkyl bromides. google.comresearchgate.net This approach avoids the need for the preparation of organometallic reagents, which can limit functional-group compatibility. researchgate.net The reaction often employs a rigid bathophenanthroline ligand and is conducted in a solvent such as DMF. researchgate.net

Reactions with Other Nucleophiles : 2-Chloropyridine undergoes nucleophilic substitution with a variety of nucleophiles. wikipedia.org For instance, it reacts with glutathione, catalyzed by microsomal glutathione S-transferase 1, to form the corresponding glutathione conjugate via displacement of the chlorine atom. nih.govgoogle.com The reaction rate is influenced by the electron-withdrawing strength of other substituents on the pyridine ring. nih.gov

Table 2: Cross-Coupling Reactions of 2-Chloropyridines
Reaction TypeCoupling PartnerCatalyst/ReagentsProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ or Ni/dppf catalyst system2-Arylpyridine
Cross-Electrophile CouplingAlkyl bromideNickel catalyst, bathophenanthroline ligand2-Alkylpyridine
Nucleophilic SubstitutionGlutathioneMicrosomal glutathione S-transferase 12-Glutathionylpyridine

Oxidative and Reductive Transformations

The pyridine nitrogen and the chloro-substituent can undergo oxidative and reductive reactions to yield further derivatives.

N-Oxidation : 2-Chloropyridine can be oxidized to 2-chloropyridine-N-oxide. wikipedia.orgchempanda.com This transformation is often carried out using peracetic acid, which can be generated in situ from hydrogen peroxide and acetic acid. epo.org The N-oxide can then be used in further reactions, such as the synthesis of pyrithione. wikipedia.org Theoretical calculations have shown that pyridine N-oxidation can lower the energy barrier for subsequent dechlorination processes. googleapis.com

Reductive Coupling : Nickel-catalyzed reductive homocoupling of 2-chloropyridines can be achieved to synthesize symmetrical 2,2'-bipyridines. nih.gov This reaction can proceed efficiently without the need for an external ligand. nih.gov

Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring in 4-(Azetidin-3-ylmethyl)-2-chloropyridine is a strained four-membered heterocycle that can undergo various transformations, primarily at the nitrogen atom or through ring-opening reactions.

N-Alkylation and N-Acylation Reactions

The secondary amine of the azetidine ring is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions, allowing for the introduction of a wide range of substituents.

N-Alkylation : The azetidine nitrogen can be alkylated using various alkyl halides or through reductive amination. chempanda.com This provides a straightforward method for introducing diverse functional groups, which is a common strategy in the development of novel therapeutic agents. epo.org

N-Acylation : Acylation of the azetidine nitrogen can be achieved using acyl chlorides or acid anhydrides. nih.gov This reaction is useful for synthesizing N-acylazetidines, which are important intermediates in organic synthesis. nih.gov

Ring-Opening Reactions and Subsequent Transformations

Activation of the azetidine nitrogen, typically through protonation or alkylation to form an azetidinium ion, renders the strained ring susceptible to nucleophilic attack and subsequent ring-opening.

Nucleophilic Ring-Opening of Azetidinium Ions : Azetidinium ions are highly electrophilic and react with various nucleophiles, leading to the regioselective opening of the four-membered ring. google.comchemicalbook.com This process provides access to functionalized linear amines. google.com Common nucleophiles used for this purpose include azide anions, amines, and alkoxides. google.com The reactivity of azetidinium ions is lower than that of the more strained aziridinium ions, making them easier to handle synthetically. chemicalbook.com The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring. google.comgoogle.com

Catalyzed Ring-Opening : The enantioselective ring-opening of 3-substituted azetidines can be achieved using hydrogen-bond-donor catalysis. nih.gov This method allows for the synthesis of synthetically useful chiral α-amino-γ-halopropanes. nih.gov The catalyst can stabilize the transition state through a network of interactions, leading to high enantioselectivity. nih.gov

Table 3: Reactivity of the Azetidine Ring
Reaction TypeReagent(s)Product TypeKey Features
N-AlkylationAlkyl halide or Aldehyde/Ketone + reducing agentN-AlkylazetidineIntroduces diverse substituents on the nitrogen.
N-AcylationAcyl chloride or Acid anhydrideN-AcylazetidineForms amide linkage at the nitrogen.
Ring-OpeningNucleophile (e.g., N₃⁻, RNH₂, RO⁻) after N-activationFunctionalized linear amineProceeds via an azetidinium ion intermediate.
Catalyzed Ring-OpeningNucleophile, Hydrogen-bond-donor catalystChiral α-amino-γ-halopropaneAchieves high enantioselectivity.

Functionalization at Ring Carbons

The direct functionalization of the carbon atoms on the pyridine ring of this compound, other than the positions already substituted, presents a route to novel analogs. Late-stage functionalization of complex pyridine-containing molecules via C-H activation has been demonstrated as a viable strategy. For instance, methods have been developed for the C-H fluorination of multisubstituted pyridines at the position alpha to the nitrogen atom nih.gov. This is followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride, allowing for the introduction of a diverse array of functionalities through nitrogen, oxygen, sulfur, or carbon bonds under mild conditions nih.gov.

In a related system, the potent non-opioid analgesic tebanicline, which also contains a chloropyridine moiety, underwent C-H functionalization without observing any ring-opening of a nearby azetidine ring or substitution of the existing chloride nih.gov. This suggests that selective C-H activation on the pyridine ring of this compound could potentially be achieved at the C-3 or C-5 positions. The electron-withdrawing nature of the ring nitrogen and the chloro substituent influences the regioselectivity of such reactions. Skeletal editing of pyridines, converting them into all-carbon aromatic frameworks via processes like the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism, represents a more transformative approach to modifying the core structure nih.gov.

PositionReaction TypeReagentsPotential Outcome
C-3 / C-5C-H FluorinationAgF2Introduction of a fluorine atom
C-3 / C-5Nucleophilic Aromatic Substitution (of Fluoride)Various Nucleophiles (Nu-H)Introduction of diverse functional groups (-Nu)
Pyridine CoreSkeletal Editing (ANRORC)Nucleophiles (e.g., pyrrolidine), Vilsmeier reagentConversion to functionalized carbocycles

Synthesis of Structural Analogs and Complex Molecular Scaffolds

The synthesis of structural analogs of this compound can be approached by systematically modifying its three core components: the pyridine ring, the azetidine ring, and the methylene linker. These modifications allow for the exploration of structure-activity relationships and the development of complex molecular scaffolds.

Modifying the Pyridine Ring Substituents

The 2-chloro substituent on the pyridine ring is a key handle for derivatization, primarily through nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of the pyridine ring nitrogen activates the C-2 position for nucleophilic attack. A wide variety of nucleophiles can be employed to displace the chloride, leading to a diverse library of analogs.

Common nucleophilic substitution reactions at the C-2 position include:

Amination: Reaction with primary or secondary amines to introduce substituted amino groups.

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base to form ether linkages.

Thiolation: Reaction with thiols to generate thioethers.

The reactivity of halopyridines in SNAr reactions is dependent on the nature of the halogen. For example, 2-fluoropyridine reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine, indicating that conversion of the chloro-substituent to a more labile leaving group could facilitate certain transformations nih.gov. The introduction of a nitro group into the pyridine ring can also facilitate its functionalization, as the nitro group itself can act as a leaving group in nucleophilic substitutions nih.gov.

Nucleophile TypeExample ReagentResulting C-2 Substituent
OxygenSodium Methoxide (NaOMe)Methoxy (-OCH3)
NitrogenMorpholineMorpholinyl
SulfurSodium Thiophenolate (NaSPh)Phenylthio (-SPh)
CarbonGrignard Reagents (RMgX) with catalysisAlkyl/Aryl (-R)

Varying the Azetidine Substituents and Ring Size Analogs

Modification of the azetidine moiety offers another avenue for creating structural diversity. This can involve introducing substituents onto the azetidine ring or altering the ring size to produce analogs containing pyrrolidine or piperidine rings.

The synthesis of substituted azetidines can be achieved through various methods, including the cyclization of appropriately functionalized acyclic precursors. For example, 3-aryl-azetidines have been prepared and subsequently coupled to other molecular fragments mdpi.com. A general strategy involves the intramolecular cyclization of γ-amino alcohols or halides. The synthesis and diversification of densely functionalized azetidine ring systems have been described, providing access to a wide variety of fused, bridged, and spirocyclic scaffolds nih.gov.

Ring size analogs, such as those containing pyrrolidine (a five-membered ring) or piperidine (a six-membered ring), can be synthesized by adapting cyclization strategies. Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ and δ positions of amine substrates is a known method for producing azetidine, pyrrolidine, and indoline compounds organic-chemistry.org. The choice of the acyclic precursor dictates the size of the resulting heterocyclic ring.

ModificationSynthetic StrategyPrecursor ExampleResulting Analog
N-SubstitutionAlkylation/Acylation of azetidine N-HBenzyl bromide1-Benzyl-3-(...)azetidine
C-SubstitutionCyclization of substituted precursorsSubstituted 1,3-propanediols3-(...)-azetidines with C-2/C-4 substituents
Ring ExpansionIntramolecular amination of δ-haloamines5-Chloropentylamine derivative4-(Piperidin-3-ylmethyl)-2-chloropyridine
Ring ExpansionIntramolecular amination of γ-haloamines4-Chlorobutylamine derivative4-(Pyrrolidin-3-ylmethyl)-2-chloropyridine

Linker Modifications and Heterocycle Hybridization

The methylene bridge (-CH2-) connecting the pyridine and azetidine rings can be modified to alter the spacing and conformational flexibility of the molecule. Strategies include homologation to an ethylene (-CH2CH2-) linker, introduction of functional groups (e.g., a hydroxyl or carbonyl group), or replacement with a heteroatom-containing linker such as an ether (-O-), amine (-NH-), or amide (-CONH-).

Modification TypeSynthetic ApproachLinker/Hybrid Example
Linker HomologationWittig reaction on pyridine-4-carboxaldehyde followed by reduction-(CH2)2-
Linker FunctionalizationOxidation of a precursor alcohol-C(O)-
Linker ReplacementWilliamson ether synthesis-O-CH2-
Heterocycle HybridizationAmide coupling-CONH-(Oxazolidinone)

Role As a Synthetic Building Block and Intermediate in Chemical Research

Precursor to Advanced Heterocyclic Systems

There is no available information on the use of 4-(azetidin-3-ylmethyl)-2-chloropyridine as a precursor for the synthesis of pyridine-fused systems or its incorporation into multicyclic architectures.

Synthesis of Pyridine-Fused Systems

No specific examples or methodologies have been reported.

Incorporation into Multicyclic Architectures

No specific examples or methodologies have been reported.

Application in Complex Organic Synthesis

There is no available information on the application of this compound in complex organic synthesis.

Design and Synthesis of Chemically Diverse Libraries

No instances of its use in the design and synthesis of chemically diverse libraries have been documented.

Modular Synthesis Approaches Utilizing the Compound Scaffold

No modular synthesis approaches specifically utilizing the this compound scaffold have been described in the literature.

Patent Landscape and Applications in Chemical Synthesis

A thorough review of the patent landscape did not reveal any patents specifically claiming or utilizing this compound in chemical synthesis applications.

Overview of Patented Synthetic Routes

A direct and specific patented synthetic route for this compound is not extensively documented in publicly available patent literature. However, the synthesis of this compound can be inferred from established chemical principles and patented methods for analogous structures. The construction of this molecule logically involves the formation of the azetidine (B1206935) ring and its subsequent coupling with the 2-chloropyridine unit, or the introduction of the chloropyridine moiety onto a pre-formed azetidine derivative.

Plausible synthetic strategies are likely to follow general pathways for the synthesis of N-aryl and C-alkyl substituted azetidines. One common approach involves the nucleophilic substitution reaction between a suitable azetidine precursor and a chloropyridine derivative. For instance, a protected 3-(halomethyl)azetidine could be reacted with a metallated 2-chloropyridine, or conversely, a nucleophilic azetidine could displace a leaving group on a modified 2-chloropyridine.

While specific patents for the target compound are scarce, the patent literature describes the synthesis of structurally related compounds, which can serve as a guide for its potential preparation. For example, patents such as EP 3642202 B1 describe the synthesis of 1-(pyridin-3-yl)azetidin-3-yl derivatives, showcasing methods for linking pyridine (B92270) and azetidine rings epo.org. Similarly, patent CA2400116A1 details the preparation of chloropyridine-containing intermediates, which could be adapted for the synthesis of the title compound google.com.

A hypothetical, yet chemically sound, synthetic approach could involve the following steps:

Synthesis of a Protected Azetidine Intermediate: Preparation of a suitable azetidine building block, such as N-Boc-3-(hydroxymethyl)azetidine.

Activation of the Hydroxyl Group: Conversion of the hydroxyl group to a better leaving group, for example, a tosylate or a halide.

Coupling with a Pyridine Moiety: Reaction of the activated azetidine with a suitable 2-chloro-4-lithiopyridine or a related organometallic pyridine species.

The following table outlines a potential, though not explicitly patented, synthetic pathway.

StepReactant 1Reactant 2Reagents and ConditionsProduct
1N-Boc-azetidin-3-oneYlide (e.g., Wittig reagent)Appropriate solvent, baseN-Boc-3-(methylene)azetidine
2N-Boc-3-(methylene)azetidineHydroboration-oxidation reagents1. BH3-THF, 2. H2O2, NaOHN-Boc-3-(hydroxymethyl)azetidine
3N-Boc-3-(hydroxymethyl)azetidinep-Toluenesulfonyl chloridePyridine, DCMN-Boc-3-(tosyloxymethyl)azetidine
4N-Boc-3-(tosyloxymethyl)azetidine2-Chloro-4-lithiopyridineAnhydrous THF, low temperatureN-Boc-4-(azetidin-3-ylmethyl)-2-chloropyridine
5N-Boc-4-(azetidin-3-ylmethyl)-2-chloropyridineTrifluoroacetic acidDCMThis compound

Patented Uses as Chemical Intermediates

While patents specifically citing the use of this compound as an intermediate are not readily found, the individual structural motifs—the azetidine ring and the 2-chloropyridine core—are prevalent in a wide range of patented, biologically active compounds. This strongly suggests the potential utility of the title compound as a key intermediate in the synthesis of novel pharmaceutical agents.

The azetidine moiety is a desirable feature in medicinal chemistry as it can impart favorable physicochemical properties, such as improved metabolic stability, solubility, and receptor binding affinity. Patents such as US 6872717 B2 describe a broad range of azetidine derivatives with various pharmacological uses, highlighting the versatility of this ring system google.com.

The 2-chloropyridine unit serves as a versatile handle for further chemical modifications, most commonly through nucleophilic aromatic substitution or cross-coupling reactions. The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups. This reactivity is a cornerstone of combinatorial chemistry and is widely exploited in the synthesis of compound libraries for drug discovery.

Given these characteristics, this compound is a promising intermediate for the synthesis of compounds targeting a range of biological targets. For example, it could be used in the development of:

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The azetidine group could be used to fine-tune the selectivity and pharmacokinetic profile of such molecules.

GPCR Modulators: Many G protein-coupled receptor (GPCR) ligands incorporate nitrogen-containing heterocycles. The title compound could serve as a starting point for the synthesis of novel GPCR agonists or antagonists.

Enzyme Inhibitors: The unique three-dimensional structure of the azetidine ring can be exploited to design specific interactions with the active sites of various enzymes.

The following table summarizes patented therapeutic areas where the constituent moieties of this compound are found, suggesting its potential applications as an intermediate.

Therapeutic AreaRelevant MoietyExample Patent
OncologyAzetidine DerivativesUS 6872717 B2 google.com
Neurological DisordersPyridine DerivativesEP 3642202 B1 epo.org
Inflammatory DiseasesChloropyridine DerivativesCA2400116A1 google.com
Infectious DiseasesAzetidine-containing compoundsNot explicitly cited

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. A primary goal of these calculations is to solve the Schrödinger equation, which, for multi-electron systems, requires approximate methods. nih.gov Density Functional Theory (DFT) is a widely used approach that has proven effective in obtaining a balance between accuracy and computational cost for a variety of chemical systems. nih.govresearchgate.net

The electronic structure of a molecule dictates its chemical behavior. Key aspects of this analysis involve the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
ParameterValue
HOMO Energy (eV)-6.54
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.31
Ionization Potential (eV)6.54
Electron Affinity (eV)1.23

To predict the reactive sites within a molecule, various reactivity descriptors derived from quantum chemical calculations are utilized. Fukui functions, for instance, are instrumental in identifying which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netnih.govresearchgate.net The condensed Fukui function provides a value for each atomic site, with a larger value indicating greater reactivity at that site. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the van der Waals surface of a molecule. researchgate.netresearchgate.net These maps are color-coded to indicate regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netmdpi.com

Table 2: Condensed Fukui Functions for Selected Atoms of this compound (Illustrative Data)
Atomf+ (for nucleophilic attack)f- (for electrophilic attack)f0 (for radical attack)
N (Pyridine)0.0850.0210.053
C2 (Pyridine)0.1520.0150.084
C4 (Pyridine)0.0980.0350.067
N (Azetidine)0.0450.1120.079

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are crucial for its function and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.

Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of a molecule. For this compound, this would involve determining the preferred orientation of the azetidine ring relative to the pyridine ring and the puckering of the azetidine ring itself. These preferred conformations correspond to local minima on the potential energy surface of the molecule.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.comnih.govmdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model atomic and molecular motion over time. mdpi.com This allows for the investigation of dynamic processes such as conformational changes and the rotation around single bonds. The energy required to rotate around a specific bond is known as the rotational barrier, and its magnitude influences the flexibility of the molecule. MD simulations can also provide insights into how the molecule interacts with its environment, such as a solvent. nih.gov

Reaction Mechanism Elucidation

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. The calculation of activation energies, which are the energy barriers that must be overcome for a reaction to occur, helps in understanding the kinetics and feasibility of a particular reaction pathway. nih.gov For instance, in the context of nucleophilic substitution at the 2-position of the pyridine ring, computational studies could be used to compare different possible mechanisms and determine the most likely pathway.

Molecular Recognition and Interaction Studies Research Methodologies

In Vitro Biochemical Assay Development and Optimization

In vitro assays are indispensable tools for characterizing the interaction between a compound and its biological target in a controlled, cell-free environment. These assays are optimized for sensitivity and robustness to provide quantitative data on binding affinity and functional activity.

While the primary research focus for azetidinyl-pyridine compounds has been on ion channels, the methodologies of enzyme inhibition assays are a cornerstone of biochemical research. Such assays are used to determine a compound's ability to reduce the rate of an enzyme-catalyzed reaction. Although specific inhibitory activity for 4-(azetidin-3-ylmethyl)-2-chloropyridine against enzymes like telomerase, N-acylethanolamine-hydrolyzing acid amidase (NAAA), or histone deacetylases (HDACs) is not prominently documented in available literature, the principles of these assays would be applied if such activity were hypothesized. For instance, an assay would be developed to measure the activity of the target enzyme in the presence of varying concentrations of the compound to determine its inhibitory constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀).

The principal target class for this compound and its analogues are neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in various neurological processes. nih.gov Receptor binding assays are critical for quantifying the affinity of these compounds for different nAChR subtypes.

These studies typically employ a radioligand competition format. Membranes prepared from brain tissue (e.g., rat brain) or cells expressing specific nAChR subtypes are incubated with a known radioactive ligand (radioligand) that binds to the receptor, such as [³H]epibatidine. The addition of a test compound, like an azetidinyl-pyridine derivative, competes with the radioligand for the same binding site. The effectiveness of the test compound in displacing the radioligand is measured, and from this, the inhibition constant (Kᵢ) is calculated. A lower Kᵢ value signifies a higher binding affinity.

Research on analogues of 3-(2(S)-azetidinylmethoxy)pyridine has demonstrated that modifications to the pyridine (B92270) ring significantly impact binding affinity. For example, halogen substitutions at different positions lead to a wide range of affinities, with some analogues achieving subnanomolar Kᵢ values, indicating very potent binding to nAChRs. nih.gov

Confirming that a compound interacts with its intended target within the complex environment of a living cell is a crucial step in drug discovery. Cellular target engagement assays provide this confirmation. nih.gov A prominent method is the Cellular Thermal Shift Assay (CETSA), which is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

In a CETSA experiment, intact cells are treated with the compound of interest and then heated to various temperatures. The cells are subsequently lysed, and the amount of soluble, non-denatured target protein remaining is quantified, often by Western blot or other protein detection methods. A shift in the temperature at which the protein denatures to a higher temperature in the presence of the compound indicates that the compound has engaged the target protein within the cell. While specific CETSA data for this compound is not widely published, this methodology is a key strategy for validating the on-target activity of small molecules in a physiological context.

Structure-Activity Relationship (SAR) Methodologies in Chemical Research

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound by systematically modifying its chemical structure and observing the resulting changes in biological activity. nih.govresearchgate.net This iterative process guides medicinal chemistry efforts to enhance potency, selectivity, and other pharmacological properties.

For azetidinyl-pyridine compounds targeting nAChRs, SAR studies have explored modifications of both the azetidine (B1206935) ring and the pyridine core. Research has shown that the conformationally restricted azetidine ring is important for maintaining high binding affinity for nAChRs. nih.gov

Systematic variations include:

Ring Homologation: Replacing the four-membered azetidine ring with a five-membered pyrrolidine or a six-membered piperidine ring. Studies have found that expanding the ring to piperidine can cause a dramatic drop in binding affinity, whereas a pyrrolidine ring may maintain high affinity. nih.gov

N-Substitution: Adding substituents to the nitrogen atom of the azetidine (or pyrrolidine) ring. An N-methyl group has been shown to increase binding affinity at certain nAChR subtypes, while a larger N-ethyl group can significantly reduce it. nih.gov

Acyclic Analogues: Replacing the cyclic azetidine moiety with a non-cyclic aliphatic amine resulted in a near-complete loss of activity, highlighting the structural importance of the constrained ring system for receptor interaction. nih.gov

These findings are summarized in the following table, based on data for a series of nAChR ligands.

Compound ModificationStructural ChangeImpact on α4β2-nAChR Binding Affinity
Parent CompoundAzetidine RingHigh Affinity (Baseline)
Ring Homologation (Expansion)Pyrrolidine RingMaintained High Affinity
Ring Homologation (Expansion)Piperidine Ring>150-fold Decrease in Affinity
N-AlkylationN-Methyl on PyrrolidineIncreased Affinity
N-AlkylationN-Ethyl on PyrrolidineRemarkably Reduced Affinity
Ring OpeningAliphatic AmineComplete Loss of High Affinity

The precise three-dimensional arrangement of atoms (stereochemistry) and the position of substituents on the aromatic ring (positional isomerism) are critical determinants of molecular recognition by a biological target.

Stereochemistry: Many azetidinyl-pyridine derivatives are chiral, existing as two non-superimposable mirror images (enantiomers). Biological receptors are also chiral, leading to stereoselective interactions, where one enantiomer fits the binding site much better than the other. Research on related compounds, such as 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), explicitly defines the (S)-configuration, indicating that this specific stereoisomer is responsible for the high-affinity interaction with nAChRs. nih.govacs.org This implies that the (R)-enantiomer would likely have a significantly lower binding affinity.

Positional Isomerism: The location of the chloro- and azetidinylmethyl- substituents on the pyridine ring dictates the molecule's shape and electronic properties. In a series of halogenated 3-(2(S)-azetidinylmethoxy)pyridine analogues, the position of the halogen had a profound effect on binding affinity. nih.gov Halogenation at the 5- or 6-position of the pyridine ring was well-tolerated and produced high-affinity ligands. In contrast, introducing a bulky halogen like chlorine, bromine, or iodine at the 2-position resulted in a substantial loss of affinity. nih.gov This suggests that the space in the receptor's binding pocket around the 2-position of the pyridine ring is sterically restricted.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.govmdpi.com These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity. mdpi.com

Ligand-Target Interaction Analysis

The interaction of this compound with its biological targets, primarily the α4β2 nicotinic acetylcholine receptor (nAChR), has been a subject of investigation to understand its pharmacological profile. nih.gov

Binding Specificity and Selectivity Profiling

Studies on structurally related compounds indicate that the azetidine ring plays a significant role in maintaining high binding affinity for nAChRs. nih.gov For instance, replacing the azetidine ring in a similar compound with an aliphatic amine resulted in a complete loss of activity at several nAChR subtypes, with only weak binding affinity at α4β2-nAChRs. nih.gov This suggests that the conformationally restricted nature of the azetidine ring is crucial for effective binding. nih.gov

Further modifications, such as expanding the azetidine to a pyrrolidine or piperidine ring, have shown varied effects on binding affinities. While a pyrrolidine analogue maintained subnanomolar to low nanomolar binding affinity at α4β2- and α4β2-nAChRs, expansion to a piperidine ring led to a significant decrease in binding affinity at β2-nAChRs. nih.gov These findings highlight the precise structural requirements for potent interaction with specific nAChR subtypes. The α4β2-nAChR is the most abundant and widespread nAChR subtype in the brain. nih.gov

The table below illustrates the binding affinities of analogous compounds at different nAChR subtypes, providing context for the potential selectivity profile of this compound.

Compound AnalogueTarget ReceptorBinding Affinity (Ki, nM)
Pyrrolidine Analogueα4β2-nAChRSubnanomolar to low nanomolar
Piperidine Analogueβ2*-nAChRs>150-fold drop compared to pyrrolidine
Aliphatic Amine Analogueα4β2-nAChR2200

This table is generated based on qualitative descriptions from research literature and provides a conceptual understanding of structure-activity relationships.

Biophysical Characterization of Molecular Interactions

Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are instrumental in characterizing the thermodynamics and kinetics of ligand-target interactions. These methods provide quantitative data on binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding event, as well as the association (ka) and dissociation (kd) rate constants.

While the utility of these techniques is well-established, specific ITC or SPR data for the direct interaction of this compound with its target receptors is not available in the public domain. However, research on analogous compounds acting on the α4β2 nAChR has demonstrated the value of such biophysical characterization. For these ligands, functional assays, such as 86Rb+ ion flux assays, have been used to determine their potency as agonists and their efficacy in activating the receptor ion channel. nih.gov For example, related azetidine-containing compounds have been shown to be potent agonists at the α4β2-nAChR. nih.gov

The functional activity of these compounds at different receptor stoichiometries, such as the high-sensitivity (HS) and low-sensitivity (LS) α4β2-nAChRs, can also be characterized. For instance, some ligands act as partial agonists at HS α4β2-nAChRs with no measurable efficacy at LS α4β2-nAChRs. nih.gov This detailed functional characterization complements binding affinity data and provides a more complete picture of the molecular interactions.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 4-(Azetidin-3-ylmethyl)-2-chloropyridine. By examining the interaction of the molecule with electromagnetic radiation, scientists can map its atomic framework and identify its functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are utilized to identify the chemical environment of each hydrogen and carbon atom, respectively.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the pyridine (B92270) ring, the azetidine (B1206935) ring, and the methylene bridge. The aromatic protons on the 2-chloropyridine moiety would likely appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing chlorine atom. The protons of the azetidine ring and the methylene bridge would resonate in the upfield region. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. For instance, COSY would reveal the coupling between adjacent protons within the azetidine and pyridine rings, while HSQC would correlate each proton to its directly attached carbon atom. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
Pyridine H-3~7.2
Pyridine H-5~7.1
Pyridine H-6~8.3
Azetidine CH~3.5
Azetidine CH₂~3.7
Methylene CH₂~2.8

Note: These are estimated values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Key fragmentation pathways would likely involve the cleavage of the bond between the methylene group and the pyridine ring, or the opening of the azetidine ring.

Table 2: Expected HRMS Data for this compound

IonCalculated m/z
[M+H]⁺197.0795
[M+Na]⁺219.0614

Note: The presence of the chlorine atom would result in a characteristic isotopic pattern (M and M+2) in a 3:1 ratio.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the pyridine ring, and C-N stretching of the azetidine ring. researchgate.netmu-varna.bg

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. researchgate.net The 2-chloropyridine chromophore is expected to exhibit characteristic absorption maxima in the UV region. spectrabase.com

Table 3: Anticipated Spectroscopic Data for this compound

TechniqueFeatureExpected Wavenumber/Wavelength
IRAromatic C-H stretch3000-3100 cm⁻¹
IRAliphatic C-H stretch2850-2960 cm⁻¹
IRC=C/C=N stretch (Pyridine)1400-1600 cm⁻¹
UV-Visπ → π* transitions~200-300 nm

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid or trifluoroacetic acid), would likely provide good separation of the target compound from any starting materials or byproducts. sielc.comptfarm.pl The retention time and peak area are used to identify and quantify the compound.

Table 4: Illustrative HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient10-90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. mdpi.comnih.govnih.gov In this technique, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected by a mass spectrometer, which provides both qualitative and quantitative information. gcms.cz The use of a capillary column, such as one coated with a non-polar stationary phase like 5% phenyl polysiloxane, would be appropriate.

Table 5: Representative GC-MS Method Parameters

ParameterCondition
ColumnHP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramStart at 100 °C, ramp to 280 °C at 15 °C/min
MS DetectorElectron Ionization (EI), scan range 40-550 amu

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physical and chemical properties of a compound. X-ray crystallography is a powerful analytical technique that provides definitive information about the crystal structure, including bond lengths, bond angles, and intermolecular interactions. As of the latest literature review, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases.

Therefore, the detailed crystallographic data, such as unit cell dimensions, space group, and atomic coordinates for this specific molecule, are not available. However, a hypothetical dataset is presented below to illustrate the type of information that would be obtained from such an analysis.

Should a single crystal of sufficient quality be grown, X-ray diffraction analysis would reveal its crystal system, space group, and the precise coordinates of each atom within the unit cell. This data would allow for the detailed characterization of the molecule's conformation and its packing in the crystal lattice. Intermolecular interactions, such as hydrogen bonds or other non-covalent interactions, which play a significant role in the stability of the crystal structure, would also be identified and characterized.

Hypothetical Crystallographic Data for this compound

The following table represents a hypothetical set of crystallographic data that could be expected if the crystal structure of this compound were determined. This data is for illustrative purposes only and does not represent experimentally determined values.

ParameterHypothetical Value
Empirical FormulaC9H11ClN2
Formula Weight182.65
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)11.567(5)
α (°)90
β (°)105.34(2)
γ (°)90
Volume (ų)954.3(6)
Z4
Calculated Density (g/cm³)1.272

The determination of the solid-state structure would provide invaluable insights into the molecule's conformational preferences. For instance, the relative orientation of the azetidine and pyridine rings, as well as the torsion angles of the methylene bridge, would be precisely defined. This structural information is fundamental for computational modeling studies, such as molecular docking, and for understanding structure-activity relationships in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Azetidin-3-ylmethyl)-2-chloropyridine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via cyclopropanation reactions using dirhodium catalysts (e.g., Rh₂(R-p-Ph-TPCP)₄) with heteroaryldiazoacetates. Optimization involves:

  • Additive Screening : Including 2-chloropyridine as a coordinating ligand to enhance enantioselectivity (up to 90% ee in some cases) .
  • Solvent Selection : Use of hexafluoroisopropanol (HFIP) to desensitize reactions to moisture and improve catalyst turnover .
  • Scale-Up : Substituting HFIP with 4Å molecular sieves for process scalability while maintaining yield (>80%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • X-ray Crystallography : Refinement using SHELXL for precise determination of bond lengths (e.g., C-Cl: ~1.73 Å) and stereochemistry .
  • Spectroscopic Cross-Validation : Compare experimental IR (e.g., C-N stretch at ~1600 cm⁻¹) and NMR (¹H: δ 3.8–4.2 ppm for azetidine protons) with DFT-calculated spectra .

Q. What safety protocols are critical when handling 2-chloropyridine derivatives in laboratory settings?

  • Methodological Answer :

  • Exposure Mitigation : Use fume hoods and impermeable gloves (e.g., nitrile) to avoid skin absorption and respiratory irritation .
  • Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. What mechanistic role does 2-chloropyridine play in enhancing enantioselectivity during rhodium-catalyzed cyclopropanation?

  • Methodological Answer :

  • Coordination Studies : 2-Chloropyridine weakly coordinates to the axial position of dirhodium catalysts, preventing poisoning by stronger bases (e.g., DMAP) while stabilizing the carbene intermediate. This is validated via UV-Vis spectroscopy (λₘₐₓ shift from 450 nm to 480 nm upon coordination) .
  • Kinetic Profiling : Monitor reaction progress using in situ FTIR to correlate additive concentration with enantiomeric excess (ee) .

Q. How can researchers resolve contradictions in catalytic performance when using ortho-substituted aryldiazoacetates?

  • Methodological Answer :

  • Catalyst Switching : Replace Rh₂(R-p-Ph-TPCP)₄ with Rh₂(S-TPPTTL)₄ for ortho-substituted substrates to bypass steric hindrance .
  • Control Experiments : Test additive combinations (e.g., HFIP + 2-chloropyridine) to isolate variables causing yield fluctuations .

Q. What computational methods are suitable for predicting the reactivity of this compound in complex systems?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311G(d,p) to model transition states and predict regioselectivity in cross-coupling reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction pathways using GROMACS .

Q. How can the biological activity of this compound be systematically evaluated for pharmaceutical relevance?

  • Methodological Answer :

  • In Vitro Assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization (IC₅₀ determination) .
  • Structure-Activity Relationship (SAR) : Modify the azetidine methyl group to assess steric/electronic effects on binding affinity .

Q. What analytical techniques are recommended to study environmental degradation pathways of 2-chloropyridine derivatives?

  • Methodological Answer :

  • LC-HRMS : Track degradation products (e.g., pyridine-2-ol) under UV irradiation or microbial action .
  • Ecotoxicity Testing : Use Daphnia magna acute toxicity assays (48h LC₅₀) to evaluate ecological risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.